Allyl acetate (CAS 591-87-7) is a versatile unsaturated organic ester characterized by a boiling point of 103-104 °C and a density of 0.928 g/mL [1]. Industrially, it serves as a critical intermediate in the synthesis of 1,4-butanediol via hydroformylation, a specialty monomer for controlled-molecular-weight polymers, and a premium electrophile in palladium-catalyzed Tsuji-Trost allylations [2]. Unlike heavier or halogenated analogs, its liquid state at room temperature, moderate vapor pressure, and non-corrosive nature make it highly processable for both bulk liquid-phase reactions and fine chemical syntheses, offering a safer and more reactor-friendly profile than traditional allyl halides [1].
Buyers often consider vinyl acetate or allyl chloride as cheaper or more common substitutes, but these fail in application-critical dimensions. In radical polymerizations, vinyl acetate propagates rapidly to form high-molecular-weight polymers, whereas allyl acetate undergoes degradative chain transfer, uniquely enabling the synthesis of low-molecular-weight oligomers and controlled copolymers without gelation [1]. In fine chemical synthesis, substituting allyl acetate with allyl chloride introduces highly corrosive chloride ions that can degrade stainless steel reactors and poison sensitive transition-metal catalysts, making the acetate form essential for prolonged reactor lifespans and milder, halide-free reaction conditions [2].
In the synthesis of 1,4-butanediol precursors, allyl acetate demonstrates exceptional performance under rhodium-catalyzed hydroformylation. Optimized systems utilizing Rh/POP-type ligands with acetic acid additives achieve up to a 95% yield of the linear 4-oxobutyl acetate, with an extraordinary linear-to-branched ratio of up to 164 [1]. This highly regioselective conversion significantly outperforms standard unoptimized substrates which often suffer from competing isomerization and branched byproduct formation [1].
| Evidence Dimension | Regioselectivity (Linear/Branched ratio) |
| Target Compound Data | Allyl acetate (L/B ratio up to 164, 95% yield) |
| Comparator Or Baseline | Standard unoptimized olefin hydroformylation (typically low L/B ratios with high branched byproducts) |
| Quantified Difference | >160x preference for the linear aldehyde precursor. |
| Conditions | Rhodium-catalyzed hydroformylation, 60 °C, 10 bar syngas. |
High linear regioselectivity drastically reduces downstream separation costs and maximizes the yield of the commercially valuable 1,4-butanediol intermediate.
Allyl acetate exhibits fundamentally different polymerization kinetics compared to its isomer, vinyl acetate. Due to the resonance stabilization of the resulting allyl radical, allyl acetate undergoes severe degradative chain transfer, reflected by an Alfrey-Price Q value of 0.24 [1]. In contrast, vinyl acetate (Q = 0.026) propagates unchecked to form high-molecular-weight polymers[1]. This chain transfer behavior prevents runaway high-polymer formation, making allyl acetate highly effective as a comonomer for controlling molecular weight and introducing pendent alkene functionalities without crosslinking.
| Evidence Dimension | Alfrey-Price Q value (Reactivity/Chain Transfer) |
| Target Compound Data | Allyl acetate (Q = 0.24) |
| Comparator Or Baseline | Vinyl acetate (Q = 0.026) |
| Quantified Difference | ~9.2x higher Q value, indicating significantly higher propensity for degradative chain transfer. |
| Conditions | Free-radical copolymerization models. |
Procurement teams sourcing monomers for low-molecular-weight specialty oligomers or functionalized prepolymers must select allyl acetate to prevent the gelation and high-MW propagation typical of vinyl acetate.
For electrophilic allylation reactions, allyl acetate provides a critical process advantage over allyl chloride. While allyl chlorides generate corrosive chloride ions that stabilize certain Pd(0) intermediates but aggressively attack industrial reactor metallurgy, allyl acetate utilizes a mild acetate leaving group [1]. When paired with appropriate reductants like hexamethylditin or SnCl2, allyl acetate efficiently forms transient allylpalladium species without the toxicity or corrosive profile of halogenated analogs, achieving high yields (e.g., 81% in specific three-component couplings) under neutral conditions [1].
| Evidence Dimension | Leaving group byproduct and reactor compatibility |
| Target Compound Data | Allyl acetate (Generates mild acetate leaving group) |
| Comparator Or Baseline | Allyl chloride (Generates corrosive, catalyst-coordinating chloride ions) |
| Quantified Difference | Elimination of halide-induced corrosion while maintaining >80% coupling yields in optimized Pd-catalyzed systems. |
| Conditions | Palladium-catalyzed electrophilic allylic substitution. |
Elimating chloride byproducts extends the lifespan of expensive stainless-steel reactors and prevents halide poisoning of sensitive transition-metal catalysts in fine chemical manufacturing.
Ideal as the primary feedstock for rhodium-catalyzed hydroformylation, where its high linear regioselectivity minimizes branched byproducts and streamlines BDO production [1].
Chosen over vinyl acetate when degradative chain transfer is required to strictly control molecular weight and prevent high-polymer gelation during radical copolymerization [2].
The preferred electrophile in Tsuji-Trost and related palladium-catalyzed cross-couplings where avoiding reactor corrosion and chloride-induced catalyst poisoning is critical for scale-up [3].
Flammable;Acute Toxic;Irritant